molecular formula C13H8ClF3N2 B120739 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile CAS No. 142921-23-1

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Cat. No. B120739
M. Wt: 284.66 g/mol
InChI Key: YKMLXIXXQRSJAQ-UHFFFAOYSA-N
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Patent
US05750726

Procedure details

A solution of N-(p-chloro-a-cyanobenzyl)-2,2,2-trifluoro-N-methylacetamide (13.8 g, 0.05 mol) in toluene is treated with 2-chloroacrylonitrile (4.4 g, 0.05 mol) and methanesulfonic acid (4.8 g, 0.05 mol), heated at 110° C. for 4 hours, treated with a second portion of 2-chloroacrylonitrile (4.4 g, 0.05 mol) and methanesulfonic acid (4.8 g, 0.05 mol), heated at 110° C. for 12 hours, cooled and treated with ethyl acetate and water. The phases are separated and the organic phase is washed with water and concentrated to give a residue. The residue is chromatographed using silica gel packed with 15% ethyl acetate in heptane and eluted with 20% ethyl acetate in heptane to give the title product as pale yellow crystals, 4.8 g (34% yield), mp 129°-130° C.
Name
N-(p-chloro-a-cyanobenzyl)-2,2,2-trifluoro-N-methylacetamide
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([CH:6]([N:9]([CH3:16])[C:10](=O)[C:11]([F:14])([F:13])[F:12])[C:7]#N)=[CH:4][CH:3]=1.ClC(=C)[C:21]#[N:22].[CH3:24]S(O)(=O)=O.C(OCC)(=O)C>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[N:9]([CH3:16])[C:10]([C:11]([F:12])([F:13])[F:14])=[CH:24][C:7]=2[C:21]#[N:22])=[CH:17][CH:18]=1

Inputs

Step One
Name
N-(p-chloro-a-cyanobenzyl)-2,2,2-trifluoro-N-methylacetamide
Quantity
13.8 g
Type
reactant
Smiles
ClC1=CC=C(C(C#N)N(C(C(F)(F)F)=O)C)C=C1
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
4.8 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
4.8 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 110° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the organic phase is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed
WASH
Type
WASH
Details
eluted with 20% ethyl acetate in heptane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N(C(=CC1C#N)C(F)(F)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.